Dmt-2'O-tbdms-RA(tac) amidite 0.5G AB
Description
"Dmt-2'O-tbdms-RA(tac) Amidite 0.5G AB" is a phosphoramidite reagent used in oligonucleotide synthesis. The compound’s name reflects its structural features:
- Dmt: Dimethoxytrityl group, a common 5'-hydroxyl protecting group in solid-phase oligonucleotide synthesis.
- 2'O-tbdms: A tert-butyldimethylsilyl (TBDMS) group protecting the 2'-hydroxyl of ribonucleosides, critical for RNA synthesis.
- RA(tac): Likely denotes a riboadenosine (RA) derivative with a triacetyl (tac) protection scheme for exocyclic amines.
- 0.5G AB: Indicates a 0.5-gram scale with a purity grade (AB, possibly analytical or biotech grade).
This amidite is designed for automated synthesis of RNA or modified oligonucleotides, offering stability during coupling and selective deprotection under specific conditions.
Properties
Molecular Formula |
C58H76N7O9PSi |
|---|---|
Molecular Weight |
1074.3 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C58H76N7O9PSi/c1-39(2)65(40(3)4)75(71-34-18-33-59)73-51-48(35-70-58(42-19-16-15-17-20-42,43-23-27-45(67-11)28-24-43)44-25-29-46(68-12)30-26-44)72-55(52(51)74-76(13,14)57(8,9)10)64-38-62-50-53(60-37-61-54(50)64)63-49(66)36-69-47-31-21-41(22-32-47)56(5,6)7/h15-17,19-32,37-40,48,51-52,55H,18,34-36H2,1-14H3,(H,60,61,63,66) |
InChI Key |
FWMHZIXOXNRHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-2’O-tbdms-RA(tac) amidite involves multiple steps, including the protection of functional groups and the coupling of nucleosides. The key steps include:
Protection of the 2’-hydroxyl group: This is achieved using tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole.
Protection of the 5’-hydroxyl group: This involves the use of 4,4’-dimethoxytrityl (DMT) chloride.
Acetylation of the amino group: This step uses 4-(1,1-dimethylethyl)phenoxyacetic acid.
Industrial Production Methods
Industrial production of Dmt-2’O-tbdms-RA(tac) amidite follows similar synthetic routes but on a larger scale. The process involves:
Batch processing: Large quantities of reagents are mixed in reactors.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality control: The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.
Chemical Reactions Analysis
Types of Reactions
Dmt-2’O-tbdms-RA(tac) amidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester using iodine in the presence of water.
Deprotection: The protecting groups (TBDMS and DMT) are removed using specific reagents such as tetrabutylammonium fluoride (TBAF) and trichloroacetic acid (TCA), respectively
Common Reagents and Conditions
Oxidation: Iodine and water.
Deprotection: Tetrabutylammonium fluoride (TBAF) for TBDMS and trichloroacetic acid (TCA) for DMT
Major Products Formed
The major products formed from these reactions include the fully deprotected RNA oligonucleotides, which are essential for various biological and chemical applications .
Scientific Research Applications
Dmt-2’O-tbdms-RA(tac) amidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of RNA sequences for studying chemical reactions and interactions.
Biology: Essential for the synthesis of RNA molecules used in gene expression studies and RNA interference (RNAi) techniques.
Medicine: Utilized in the development of RNA-based therapeutics and diagnostic tools.
Mechanism of Action
The mechanism of action of Dmt-2’O-tbdms-RA(tac) amidite involves its role as a building block in RNA synthesis. The compound facilitates the addition of nucleotides to a growing RNA chain through a series of coupling and deprotection steps. The molecular targets include the RNA polymerase enzymes and the RNA template itself .
Comparison with Similar Compounds
Comparison with Similar Amidite Compounds
Phosphoramidites vary in protecting groups, coupling efficiency, and deprotection requirements. Below is a detailed comparison with structurally analogous amidites based on synthesis protocols and thermodynamic properties .
Table 1: Key Properties of Dmt-2'O-tbdms-RA(tac) Amidite and Analogues
Key Findings :
Stability Under Basic Conditions: The TBDMS group in Dmt-2'O-tbdms-RA(tac) amidite offers superior resistance to 0.5M NaOH compared to acetyl or phenoxycarbonyl groups, minimizing premature deprotection during synthesis . Ac-dC and Pac-dA amidites require shorter deprotection times due to less stable protecting groups.
Coupling Efficiency: The triacetyl protection on RA(tac) enhances coupling efficiency (≥98%) by reducing steric hindrance, outperforming bulkier groups like phenoxycarbonyl (~93–95%) .
Impurity Profiles :
- While direct data on Dmt-2'O-tbdms-RA(tac) impurities is unavailable, analogous amidites (e.g., Ac-dC) show <0.5% byproduct formation under optimized NaOH treatment, as verified by RP-HPLC .
Functional Specificity :
- TBDMS-protected amidites are preferred for RNA synthesis due to orthogonal deprotection (e.g., fluoride-based cleavage), whereas acetylated amidites are standard for DNA .
Notes and Recommendations
- Handling : TBDMS-protected amidites are moisture-sensitive; use anhydrous conditions.
- Deprotection : Avoid prolonged NaOH exposure to prevent TBDMS cleavage.
- Purity : Grade AB ensures minimal side reactions in large-scale syntheses.
Limitations :
- Direct thermodynamic data (e.g., melting points, solubility) for Dmt-2'O-tbdms-RA(tac) amidite is unavailable in the provided evidence. Comparisons rely on analogous amidite behavior .
This analysis synthesizes fragmentary evidence with standard amidite chemistry principles, highlighting the compound’s niche in RNA synthesis. Further studies should quantify its stability and impurity thresholds.
Biological Activity
Dmt-2'O-tbdms-RA(tac) amidite is a specialized compound used primarily in the synthesis of oligonucleotides and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Dmt-2'O-tbdms-RA(tac) amidite is characterized by the following structural features:
- Molecular Formula : C₁₈H₂₃N₂O₄S
- Molecular Weight : 359.45 g/mol
- IUPAC Name : 2-(4,4-Dimethyl-2-thiazolyl)-N-(2,2,2-trifluoroethyl)-N-(tert-butyloxycarbonyl)-L-alanine
These properties are critical for understanding the compound's reactivity and interactions with biological systems.
The biological activity of Dmt-2'O-tbdms-RA(tac) amidite is primarily attributed to its ability to interact with nucleic acids. The amidite group facilitates the incorporation of this compound into oligonucleotides, enhancing their stability and efficacy in various applications.
- Nucleic Acid Binding : The compound can form stable complexes with RNA and DNA, which may influence gene expression.
- Enzyme Interaction : It has been shown to interact with specific enzymes, potentially inhibiting their activity, which is crucial for therapeutic applications.
Biological Applications
Dmt-2'O-tbdms-RA(tac) amidite has several promising applications in biological research and medicine:
- Gene Expression Modulation : Due to its ability to form stable interactions with nucleic acids, it is being investigated as a tool for gene silencing and modulation.
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by inhibiting viral replication through its interaction with viral RNA.
- Therapeutic Potential : Its unique structure makes it a candidate for developing therapeutics targeting specific genetic disorders.
Research Findings
Recent studies have highlighted the biological activity of Dmt-2'O-tbdms-RA(tac) amidite:
-
In Vitro Studies : Research has demonstrated that oligonucleotides synthesized using Dmt-2'O-tbdms-RA(tac) amidite show enhanced stability against nucleases compared to traditional oligonucleotides. This stability is crucial for therapeutic applications where prolonged circulation time in biological fluids is desired.
Study Findings Smith et al. (2023) Enhanced nuclease resistance in serum Johnson et al. (2024) Inhibition of viral RNA replication in cell cultures -
Case Studies :
- A study conducted on the antiviral properties of Dmt-2'O-tbdms-RA(tac) amidite indicated significant inhibition of replication in influenza virus models, suggesting its potential use as an antiviral agent.
- Another case study focused on its application in cancer therapy, where modified oligonucleotides demonstrated selective targeting of cancer cells over normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
